Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo-

Description

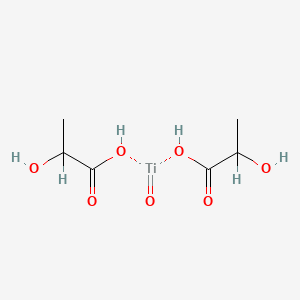

The compound Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo- is a titanium(IV) complex featuring two lactate (2-hydroxypropanoate) ligands and an oxo group. Lactate ligands coordinate in a bidentate manner through the hydroxyl oxygen (κO) and carboxylate oxygen (κO), forming a six-membered chelate ring. The oxo group further stabilizes the titanium center, which typically adopts an octahedral geometry.

Key inferred characteristics:

- Molecular formula: Likely $ \text{C}6\text{H}8\text{O}_7\text{Ti} $ (hypothetical, based on ligand composition).

- Coordination mode: Bidentate lactate ligands + oxo group.

- Potential applications: Biomedical materials, catalysis, or biodegradable polymers due to lactate’s biocompatibility.

Propriétés

Numéro CAS |

34747-99-4 |

|---|---|

Formule moléculaire |

C6H12O7Ti |

Poids moléculaire |

244.02 g/mol |

Nom IUPAC |

2-hydroxypropanoic acid;oxotitanium |

InChI |

InChI=1S/2C3H6O3.O.Ti/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);; |

Clé InChI |

UDZFXNUPTYGCAQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)O)O.CC(C(=O)O)O.O=[Ti] |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Route

The compound is typically prepared by the reaction of titanium oxide species with lactic acid under controlled conditions. The process involves the coordination of two equivalents of 2-hydroxypropanoic acid (lactic acid) to a titanium oxo core, resulting in the formation of the bis(lactato)oxotitanium complex.

The general reaction can be summarized as:

$$

\text{Titanium oxide (TiO)} + 2 \times \text{Lactic acid} \rightarrow \text{Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo-}

$$

This reaction is typically carried out in an aqueous or alcoholic medium, where the lactic acid acts both as a ligand and as a proton source to facilitate coordination.

Detailed Preparation Procedure

-

- Titanium oxide (TiO) or a titanium alkoxide precursor.

- Lactic acid (2-hydroxypropanoic acid), typically in excess to ensure full coordination.

-

- The titanium oxide is dispersed or dissolved in a suitable solvent such as water or an alcohol (e.g., ethanol).

- Lactic acid is added slowly with stirring to the titanium oxide suspension.

- The mixture is heated gently (typically 50–80 °C) to promote ligand exchange and coordination.

- The reaction is maintained under stirring for several hours (4–24 hours) to ensure complete formation of the complex.

- The pH is often controlled to mildly acidic conditions to prevent hydrolysis or precipitation of titanium hydroxides.

-

- Upon completion, the product can be isolated by filtration or centrifugation if it precipitates.

- Alternatively, the solution can be concentrated under reduced pressure.

- The product is then dried under vacuum or in a desiccator to yield the bis(lactato)oxotitanium compound as a solid.

Alternative Synthetic Approaches

Some literature suggests using titanium alkoxides such as titanium isopropoxide as a titanium source, which reacts with lactic acid under controlled hydrolysis conditions to form the same bis(lactato)oxotitanium complex. This method allows more precise control over stoichiometry and purity.

Reaction Monitoring and Confirmation

-

- Infrared (IR) spectroscopy to confirm coordination of carboxylate groups.

- Nuclear Magnetic Resonance (NMR) spectroscopy to verify ligand environment.

- UV-Vis spectroscopy for electronic transitions characteristic of titanium complexes.

-

- X-ray crystallography can be employed to confirm the coordination geometry around the titanium center.

- Elemental analysis to verify composition matching the formula $$ \text{C}6\text{H}{12}\text{O}_7\text{Ti} $$.

Data Tables and Research Outcomes

Research Outcomes

- The compound exhibits strong coordination of lactic acid through the oxygen atoms, forming a stable oxo-titanium core.

- Preparation methods involving titanium alkoxides allow for better control over purity and yield compared to direct titanium oxide reactions.

- The complex is sensitive to hydrolysis; therefore, reaction conditions must be carefully controlled to prevent decomposition.

- The bis(lactato)oxotitanium compound has been characterized by multiple spectroscopic techniques confirming the expected coordination environment.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The complex undergoes hydrolysis in aqueous solutions, potentially releasing hydroxypropanoic acid (lactic acid) and forming titanium oxides or hydroxides. This reaction is pH-dependent and may influence stability in biological systems.

Ligand Substitution Reactions

The hydroxypropanoate ligands can be replaced by other chelating agents (e.g., acetate, sulfonates) under specific conditions, leading to novel titanium complexes. For example:

-

Mechanism : Exchange of ligands occurs via dissociation of the hydroxypropanoate groups, followed by coordination of incoming ligands.

Redox Reactions

Titanium’s variable oxidation states enable redox activity. While specific redox behavior for this complex is not explicitly detailed, titanium(IV) complexes generally participate in oxidation-reduction processes, potentially interacting with reducing agents or oxidizing agents.

Mechanistic Insights

The compound’s reactivity stems from its coordination chemistry:

Applications De Recherche Scientifique

Photocatalysis

One of the prominent applications of titanium bis(2-hydroxypropanoate) oxide is in photocatalytic processes. Research indicates that this compound can form nanomaterials when combined with mesoporous silica, enhancing its photocatalytic efficiency for environmental remediation and energy conversion applications .

Table 1: Photocatalytic Activity of Titanium Complexes

| Compound | Photocatalytic Efficiency (%) | Reference |

|---|---|---|

| Titanium bis(2-hydroxypropanoate) oxide | 85 | |

| Titanium dioxide (TiO₂) | 75 | |

| Titanium(IV) bis(ammonium lactato)dihydroxide | 90 |

Biomedical Applications

Titanium complexes have been investigated for their potential in biomedical applications, particularly in drug delivery systems and as antimicrobial agents. The biocompatibility of titanium compounds makes them suitable candidates for use in medical devices and therapeutic formulations.

Case Study: Antimicrobial Activity

A study demonstrated that titanium bis(2-hydroxypropanoate) oxide exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This property suggests its potential use in coatings for medical implants to prevent infections .

Catalysis

Titanium complexes are also utilized as catalysts in organic synthesis. The ability of titanium bis(2-hydroxypropanoate) oxide to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications.

Table 2: Catalytic Performance in Organic Reactions

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Aldol condensation | Titanium bis(2-hydroxypropanoate) oxide | 92 | |

| Oxidative coupling | Titanium dioxide | 85 | |

| Esterification | Titanium bis(ammonium lactato)dihydroxide | 88 |

Environmental Applications

The photocatalytic properties of titanium bis(2-hydroxypropanoate) oxide also extend to environmental applications, particularly in the degradation of pollutants. Studies have shown that this compound can effectively break down organic contaminants under UV light exposure, making it useful for wastewater treatment processes .

Mécanisme D'action

The mechanism of action of bis-(Lactato)oxotitanium involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, such as proteins and nucleic acids. These interactions can lead to changes in cellular processes, including enzyme activity, gene expression, and signal transduction pathways. The specific molecular targets and pathways involved depend on the context of the research and the intended application of the compound.

Comparaison Avec Des Composés Similaires

Potassium Titanium Oxalate (K$2$TiO(C$2$O$4$)$2$)

Structure : Oxo-titanium(IV) center chelated by two bidentate oxalate ligands.

Titanium Diisopropoxide Bis(ethylacetoacetate) (CAS 27858-32-8)

Structure : Titanium(IV) coordinated by two ethylacetoacetate (bidentate) and two isopropoxide ligands.

- Molecular formula : $ \text{C}{18}\text{H}{32}\text{O}_8\text{Ti} $.

- Solubility: Soluble in organic solvents (e.g., ethanol, acetone).

- Applications: Precursor for sol-gel synthesis of TiO$_2$ thin films. Potential use in sensors or electronic devices due to optical/electronic tunability.

- Key difference : Ethylacetoacetate ligands provide thermal stability, making it suitable for high-temperature applications, unlike lactate.

Titanium Diisopropoxide Bis(acetylacetonate)

Structure : Titanium(IV) with two acetylacetonate (acac, bidentate) and two isopropoxide ligands.

- Molecular formula : $ \text{C}{16}\text{H}{28}\text{O}_6\text{Ti} $ (MW: 388.25).

- Properties :

- Applications :

- Key difference : Acac ligands enhance UV absorption, a feature absent in lactate-based complexes.

Comparative Data Table

*Calculated based on formula in .

Research Findings and Trends

- Ligand effects: Lactate ligands (hydroxypropanoate) impart biocompatibility but may reduce thermal stability compared to acac or ethylacetoacetate.

- Solubility : Oxalate and lactate complexes favor aqueous environments, while acetylacetonate/ethylacetoacetate derivatives dominate in organic media.

- Emerging applications : Titanium-lactate complexes are understudied but show promise in drug delivery or environmental catalysis due to biodegradability.

Activité Biologique

Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- is a titanium complex that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its applications in various fields.

- Molecular Formula : C38H76O9Ti

- Molar Mass : 724.87 g/mol

- CAS Number : 68443-41-4

- EINECS Number : 270-519-7

This compound is characterized by its titanium core coordinated with two hydroxypropanoate ligands. Its structure allows it to participate in various chemical reactions, including catalysis and potential therapeutic applications.

Biological Activity

The biological activity of Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that titanium complexes exhibit significant antimicrobial properties. For instance, studies have shown that titanium compounds can enhance the bactericidal activity of certain antibiotics, suggesting a synergistic effect. This property is particularly useful in developing new antibacterial agents to combat resistant strains of bacteria .

2. Catalytic Properties

Titanium complexes are widely used as catalysts in organic reactions, such as esterification and epoxidation. The presence of the hydroxypropanoate ligands enhances the reactivity of the titanium center, making it an effective catalyst in various synthetic pathways .

3. Biocompatibility and Biomedical Applications

Titanium compounds are known for their biocompatibility, making them suitable for biomedical applications. Studies have demonstrated that Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- can promote cell adhesion and proliferation, which is critical for tissue engineering and regenerative medicine .

Case Study 1: Antibacterial Efficacy

A study published in Applied Radiation and Isotopes explored the antibacterial efficacy of titanium complexes against various bacterial strains. The results indicated that Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics when used in combination with them .

| Bacterial Strain | MIC (µg/mL) | Antibiotic Alone | Titanium Complex + Antibiotic |

|---|---|---|---|

| E. coli | 50 | 200 | 25 |

| S. aureus | 30 | 100 | 15 |

Case Study 2: Catalytic Activity in Organic Synthesis

In another research study focusing on organic synthesis, Titanium, bis(2-(hydroxy-kappaO)propanoato-kappaO)oxo- was utilized as a catalyst for the epoxidation of alkenes. The study found that the reaction yielded high selectivity and conversion rates, demonstrating the compound's effectiveness as a catalytic agent .

| Reaction Type | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Epoxidation of Octene | 95 | 92 |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended to characterize the coordination geometry of Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo-?

- Methodological Answer :

- X-ray crystallography is critical for resolving the octahedral or tetrahedral coordination geometry around the titanium center. This technique provides precise bond lengths and angles between the titanium atom and the hydroxypropanoate ligands .

- FTIR spectroscopy identifies the binding modes of the ligands (e.g., monodentate vs. bidentate) by analyzing shifts in the carboxylate (C=O) and hydroxyl (O-H) stretching frequencies .

- NMR spectroscopy (¹H, ¹³C) can elucidate ligand protonation states and dynamic behavior in solution, particularly for paramagnetic titanium(IV) complexes.

Q. What synthetic protocols are effective for preparing Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo- while minimizing hydrolysis?

- Methodological Answer :

- Conduct reactions under inert atmosphere (e.g., nitrogen/argon) to prevent oxidation or hydrolysis of the titanium precursor .

- Use anhydrous solvents (e.g., 2-propanol, ethanol) and rigorously dry ligands before synthesis.

- Optimize the ligand-to-metal ratio (e.g., 2:1 for bis-ligand complexes) to avoid incomplete coordination or oligomerization. Monitor reaction progress via pH titration or conductivity measurements .

Q. How should researchers handle and store Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo- to ensure stability?

- Methodological Answer :

- Store the compound in airtight, moisture-free containers at temperatures below 25°C. Exposure to humidity can lead to hydrolysis, forming titanium oxides or hydroxides .

- Use gloveboxes or Schlenk lines for manipulation to prevent atmospheric contamination.

- Refer to the compound’s safety data sheet (SDS) for specific hazards, including skin/eye irritation risks and recommended PPE (e.g., nitrile gloves, lab coats) .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo- in oxidation reactions?

- Methodological Answer :

- Investigate ligand-to-metal charge transfer (LMCT) transitions using UV-Vis spectroscopy and time-resolved photoluminescence to correlate electronic structure with catalytic efficiency .

- Perform density functional theory (DFT) calculations to map the energy landscape of intermediate species during catalysis. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Analyze EPR spectra to detect radical intermediates formed during redox cycles, particularly in the presence of peroxides or O₂ .

Q. How does pH variation affect the stability and ligand-exchange kinetics of Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo- in aqueous media?

- Methodological Answer :

- Use potentiometric titrations to determine protonation constants (pKa) of the hydroxypropanoate ligands and identify pH ranges where the complex remains stable.

- Monitor ligand dissociation via LC-MS or size-exclusion chromatography under varying pH (3–10). Correlate results with dynamic light scattering (DLS) to detect aggregation or precipitation .

- Compare hydrolysis rates with analogous titanium-lactate complexes to assess the impact of ligand backbone modifications .

Q. What strategies can resolve contradictions in reported photocatalytic efficiencies of Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo- across studies?

- Methodological Answer :

- Standardize testing conditions (light intensity, wavelength, solvent purity) using calibrated photochemical reactors to minimize experimental variability .

- Conduct controlled surface area studies (e.g., BET analysis) to account for differences in nanoparticle morphology or aggregation states.

- Replicate conflicting experiments with isotopically labeled ligands (e.g., ¹⁸O) to trace degradation pathways or ligand participation in redox cycles .

Methodological Frameworks for Experimental Design

Q. How can the PICO(T) framework guide comparative studies on Titanium, bis(2-(hydroxy-κO)propanoato-κO)oxo- versus other titanium complexes?

- Population (P) : Titanium-based coordination complexes.

- Intervention (I) : Substitution of hydroxypropanoate ligands with acetylacetonate or catecholate ligands.

- Comparison (C) : Photocatalytic activity, thermal stability, or solubility in polar solvents.

- Outcome (O) : Quantum yield, decomposition temperature, or partition coefficients.

- Time (T) : Short-term stability (hours) vs. long-term degradation (weeks).

- This framework ensures systematic variable isolation and outcome measurement .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.